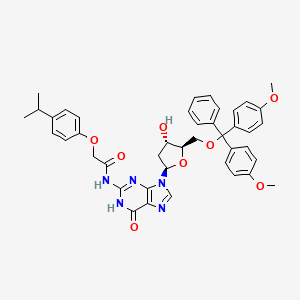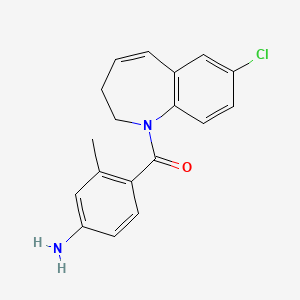
1,1,1-Triiodoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triiodoethane is an organoiodine compound with the molecular formula C2H3I3 It is characterized by the presence of three iodine atoms attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Triiodoethane can be synthesized through the iodination of ethane derivatives. One common method involves the reaction of ethane with iodine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Triiodoethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted by other halogens or functional groups. For example, reaction with chlorine can produce 1,1,1-Trichloroethane.
Reduction Reactions: Reduction of this compound can lead to the formation of ethane or partially iodinated ethanes.
Oxidation Reactions: Oxidation of this compound can yield compounds such as acetic acid or iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as chlorine, bromine, or fluorine in the presence of a catalyst.
Reduction Reactions: Reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: 1,1,1-Trichloroethane, 1,1,1-Tribromoethane, etc.
Reduction Reactions: Ethane, partially iodinated ethanes.
Oxidation Reactions: Acetic acid, iodoacetic acid.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triiodoethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoiodine compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in radiographic imaging due to the high atomic number of iodine, which provides good contrast in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Triiodoethane involves its interaction with molecular targets through its iodine atoms. The high reactivity of iodine allows this compound to participate in various chemical reactions, including halogenation and dehalogenation processes. These reactions can affect molecular pathways and lead to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloroethane: Similar in structure but contains chlorine atoms instead of iodine.
1,1,1-Tribromoethane: Contains bromine atoms instead of iodine.
1,1,1-Tetraiodoethane: Contains four iodine atoms instead of three.
Uniqueness of 1,1,1-Triiodoethane: this compound is unique due to the presence of three iodine atoms, which impart distinct chemical properties such as higher density and reactivity compared to its chloro and bromo analogs. The iodine atoms also enhance its potential use in radiographic imaging and other applications where high atomic number elements are advantageous.
Eigenschaften
CAS-Nummer |
594-21-8 |
|---|---|
Molekularformel |
C2H3I3 |
Molekulargewicht |
407.76 g/mol |
IUPAC-Name |
1,1,1-triiodoethane |
InChI |
InChI=1S/C2H3I3/c1-2(3,4)5/h1H3 |
InChI-Schlüssel |
BASDZFQDZBHCAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

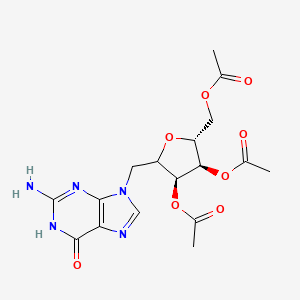
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
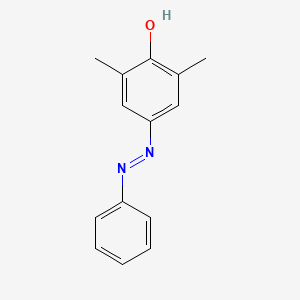
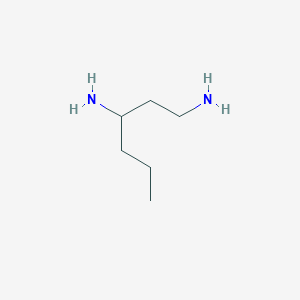
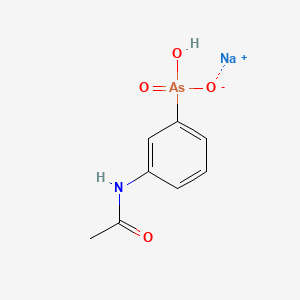
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
